molecular formula C15H16ClN3 B6319854 1-(2-phenylethyl)-1H-benzimidazol-5-amine hydrochloride CAS No. 1048664-16-9

1-(2-phenylethyl)-1H-benzimidazol-5-amine hydrochloride

Cat. No.: B6319854
CAS No.: 1048664-16-9
M. Wt: 273.76 g/mol
InChI Key: RQQXWGCXGAXACA-UHFFFAOYSA-N
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Description

1-(2-phenylethyl)-1H-benzimidazol-5-amine hydrochloride is a chemical compound that belongs to the benzimidazole class Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields, including pharmaceuticals, agriculture, and materials science

Mechanism of Action

Target of Action

The compound 1-(2-Phenylethyl)-1H-benzimidazol-5-amine (HCl) is a derivative of phenethylamine . Phenethylamine acts as a central nervous system stimulant in humans by binding to the trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . Therefore, it’s plausible that the compound might have similar targets.

Mode of Action

Phenethylamine regulates monoamine neurotransmission by binding to TAAR1 and inhibiting VMAT2 in monoamine neurons . This results in changes in neurotransmitter levels, which can affect various physiological processes.

Biochemical Pathways

The compound might affect the Shikimate and Ehrlich pathways, which are involved in the biosynthesis of aromatic compounds . Phenethylamine is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation . The downstream effects of these pathways can influence a variety of biological processes, including neurotransmission.

Pharmacokinetics

Phenethylamine, a structurally similar compound, is primarily metabolized by monoamine oxidase b (mao-b) and other enzymes . It has a short half-life and is excreted via the kidneys . The compound’s ADME properties and their impact on bioavailability would need to be studied further for a more accurate understanding.

Result of Action

Phenethylamine acts as a central nervous system stimulant and to a lesser extent, as a neurotransmitter in the human central nervous system . It might also have potential therapeutic applications, as suggested by studies on 2-phenethylamine-based structures .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors. For instance, phenethylamine is found in many organisms and foods, such as chocolate, especially after microbial fermentation . The compound’s action might also be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-phenylethyl)-1H-benzimidazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with phenylacetic acid derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, which facilitates the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized to improve yield and efficiency. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-phenylethyl)-1H-benzimidazol-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the benzimidazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while reduction can produce various amine-substituted benzimidazoles.

Scientific Research Applications

1-(2-phenylethyl)-1H-benzimidazol-5-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethylamine: A simple amine with a similar phenylethyl group, known for its role as a neurotransmitter.

    Benzimidazole: The parent compound of the benzimidazole class, widely used in pharmaceuticals.

    Fentanyl Analogs: Compounds with a phenylethyl group, used as potent analgesics.

Uniqueness

1-(2-phenylethyl)-1H-benzimidazol-5-amine hydrochloride is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2-phenylethyl)benzimidazol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3.ClH/c16-13-6-7-15-14(10-13)17-11-18(15)9-8-12-4-2-1-3-5-12;/h1-7,10-11H,8-9,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQXWGCXGAXACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=NC3=C2C=CC(=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048664-16-9
Record name 1H-Benzimidazol-5-amine, 1-(2-phenylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048664-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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